

The Role of the RMS5 Gene in Pea Plants: A Technical Guide

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Abstract

The RAMOSUS5 (**RMS5**) gene in pea (*Pisum sativum*) is a critical component in the genetic pathway controlling shoot architecture, specifically the degree of branching. This document provides a comprehensive overview of the molecular function of **RMS5**, its role in the strigolactone biosynthesis pathway, and its interaction with other genes to regulate axillary bud outgrowth. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. The signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

Shoot branching is a key determinant of plant architecture and, consequently, of agricultural yield. In pea, the ramosus (rms) mutants have been instrumental in unraveling the complex signaling network that governs this developmental process. The **RMS5** gene, in particular, has been identified as a central player in the synthesis of strigolactones (SLs), a class of carotenoid-derived plant hormones that act as a long-distance signal to inhibit bud outgrowth[1][2]. Loss-of-function mutations in the **RMS5** gene result in a characteristic increased branching, or "bushy," phenotype[3][4][5]. This guide synthesizes the current understanding of **RMS5** function, providing a technical resource for researchers in plant biology and related fields.

Molecular Function of RMS5

The **RMS5** gene encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme is a key component of the strigolactone biosynthesis pathway. Together with RMS1 (a carotenoid cleavage dioxygenase 8 or CCD8), **RMS5** is essential for the production of carlactone, a precursor for bioactive strigolactones. The expression of **RMS5** is observed in both roots and shoots, with the highest levels typically found in the roots and the vasculature of the stem. This localization is consistent with the production of a mobile signal that is transported through the xylem to inhibit axillary bud growth in the shoot.

The Strigolactone Signaling Pathway and RMS5

The regulation of shoot branching in pea is governed by a complex interplay of hormones, including auxin, cytokinins, and strigolactones. The RMS genes are integral to this network.

Role in Strigolactone Synthesis

RMS5 and RMS1 act sequentially in the SL biosynthesis pathway. Their joint action is required for the synthesis of a graft-transmissible signal that moves from the root and shoot to inhibit bud outgrowth. Mutants defective in either RMS1 or **RMS5** are consequently deficient in strigolactones. The application of synthetic strigolactones, such as GR24, can rescue the increased branching phenotype of **rms5** mutants, confirming their role in SL synthesis.

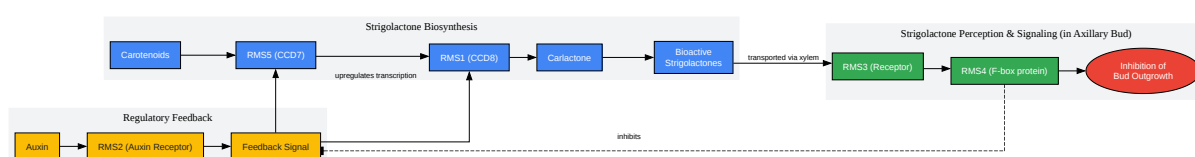
Interaction with other RMS Genes

The function of **RMS5** is intricately linked with other RMS genes:

- **RMS1**: Works in concert with **RMS5** in the SL biosynthesis pathway. Double mutants (**rms1 rms5**) exhibit a phenotype that is not significantly more branched than the single mutants, suggesting they function in the same linear pathway.
- **RMS2**: Encodes an auxin receptor and is involved in a feedback loop that regulates SL biosynthesis. The **rms2** mutant has reduced transcript levels of RMS1 and **RMS5**.
- **RMS3** and **RMS4**: These genes are involved in SL perception and signal transduction in the shoot. Mutants in **rms3** and **rms4** are insensitive to the inhibitory effects of strigolactones on branching. Increased transcript levels of RMS1 and **RMS5** are observed in **rms3** and **rms4**.

mutants, indicating a feedback mechanism where the perception of SLs negatively regulates their own synthesis.

The following diagram illustrates the position of **RMS5** within the strigolactone signaling pathway in pea.



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Caption: Simplified strigolactone synthesis and signaling pathway in pea, highlighting the role of **RMS5**.

Quantitative Data

The study of **rms5** mutants has generated significant quantitative data that underpins our understanding of its function.

Table 1: Phenotypic Characteristics of **rms5** Mutants Compared to Wild-Type (WT)

Characteristic	Wild-Type (WT)	rms5 Mutant	Reference(s)
Primary Shoot Length (cm)	Variable, e.g., ~60-80	Generally shorter or similar to WT	
Number of Branches	Low, e.g., 1-3	Significantly increased, e.g., 5-10+	
Total Branch Length (cm)	Low	Significantly increased	

Table 2: Hormonal and Gene Expression Levels in rms5 Mutants

Parameter	Wild-Type (WT)	rms5 Mutant	Reference(s)
Xylem Sap Cytokinin (Zeatin Riboside) Conc.	Normal levels	Reduced	
Shoot Auxin (IAA) Levels	Normal levels	Not deficient; can be elevated	
RMS1 Transcript Levels (in stem)	Basal levels	Increased	
RMS5 Transcript Levels (in stem)	Basal levels	Increased (in rms3, rms4)	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used in the study of **RMS5**.

Plant Material and Growth Conditions

- Pea Genotypes: Wild-type pea cultivars (e.g., 'Torsdag', 'Paloma') and the corresponding **rms5** mutant lines are used. For comparative studies, other rms mutants (rms1, rms2, rms3, rms4) are also included.

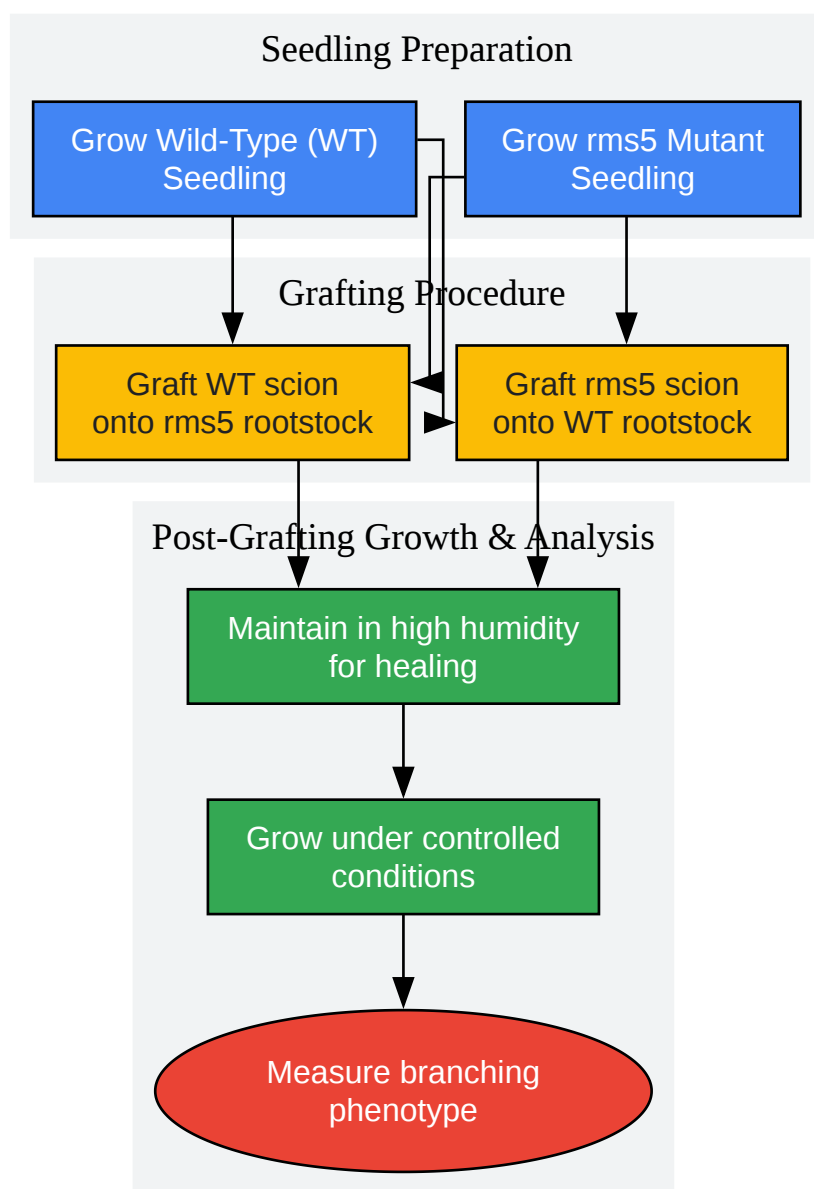
- Growth Conditions: Plants are typically grown in controlled environment chambers with a long-day photoperiod (e.g., 18 hours light / 6 hours dark) and a constant temperature (e.g., 20-23°C). The growing medium is often a mixture of peat, sand, and vermiculite, or a hydroponic system for hormone feeding experiments.

Grafting Experiments

Grafting is a fundamental technique to determine the site of action of a gene and the mobility of its product.

- Procedure:
 - Seedlings are grown until they are approximately 7-10 days old.
 - A transverse incision is made on the epicotyl of the rootstock seedling, approximately 1 cm above the cotyledons.
 - A corresponding scion from another seedling is prepared with a V-shaped cut.
 - The scion is inserted into the incision on the rootstock, and the graft junction is secured with a small piece of flexible tubing or parafilm.
 - Grafted plants are maintained in a high-humidity environment for several days to promote healing.
- Types of Grafts:
 - Reciprocal grafts: Wild-type scions on **rms5** rootstocks and **rms5** scions on wild-type rootstocks.
 - Self-grafts: As controls.
 - Grafts between different mutants: e.g., rms1 scion on **rms5** rootstock.

The following diagram illustrates the workflow for a typical reciprocal grafting experiment.



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Caption: Workflow for reciprocal grafting experiments to study the mobility of the **RMS5**-dependent signal.

Hormone Quantification

- Strigolactone Analysis:
 - Plant tissue (e.g., root exudates, xylem sap, or whole tissue extracts) is collected and frozen in liquid nitrogen.

- Extraction is performed using an organic solvent (e.g., ethyl acetate).
- The extract is purified using solid-phase extraction (SPE) cartridges.
- Quantification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
- Cytokinin and Auxin Analysis: Similar principles of extraction, purification, and LC-MS/MS-based quantification are applied, using appropriate standards and protocols for these hormone classes.

Gene Expression Analysis

- RNA Extraction: Total RNA is extracted from specific tissues (e.g., stem internodes, roots, axillary buds) using a commercial kit or a TRIzol-based method.
- cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
- Quantitative Real-Time PCR (qRT-PCR):
 - Gene-specific primers for **RMS5** and other genes of interest are designed.
 - qRT-PCR is performed using a SYBR Green-based detection method.
 - Gene expression levels are normalized to a stably expressed reference gene (e.g., Actin).
 - Relative quantification is calculated using the $\Delta\Delta C_t$ method.

Conclusion

The **RMS5** gene is a cornerstone in the molecular framework that controls shoot branching in pea. Its identification as a carotenoid cleavage dioxygenase has been pivotal in establishing the role of strigolactones as a novel class of plant hormones. The intricate regulatory network involving **RMS5** and other RMS genes, as well as their interaction with auxin and cytokinin signaling, provides a fascinating model for understanding plant development. The data and protocols presented in this guide offer a solid foundation for future research aimed at dissecting the finer details of this pathway and exploring its potential for agricultural applications, such as

optimizing crop architecture for improved yield. Further investigation into the upstream regulators of **RMS5** expression and the downstream targets of the strigolactone signal will undoubtedly reveal new layers of complexity in the control of plant form.

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